molecular formula C22H40Cl2N2OS B067140 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride CAS No. 174198-19-7

2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride

Cat. No. B067140
M. Wt: 451.5 g/mol
InChI Key: HYIWTGIFVLSJCT-UAIGNFCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.2.1)tridec-5-ene 13-oxide dihydrochloride.

Mechanism Of Action

The mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the inhibition of NOS activity by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, leading to a decrease in the production of NO in the body. This mechanism of action has been extensively studied and has led to a better understanding of the role of NO in various biological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride have been studied extensively in various biological systems. This compound has been found to have anti-inflammatory, neuroprotective, and cardioprotective effects due to its ability to inhibit NOS activity and decrease the production of NO. Additionally, this compound has been found to have antitumor effects and has been studied as a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in lab experiments include its potency and selectivity as an NOS inhibitor, its ability to inhibit both constitutive and inducible NOS isoforms, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in experiments.

Future Directions

There are several future directions for the use of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in scientific research. One potential direction is the development of more potent and selective NOS inhibitors based on the structure of this compound. Additionally, this compound could be studied further in the context of different disease states, such as cancer and neurodegenerative disorders, to better understand its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a valuable tool in scientific research due to its ability to inhibit NOS activity and decrease the production of NO. This compound has been extensively studied and has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for different disease states. While there are limitations to its use, the future directions for the study of this compound are promising and could lead to new insights into the role of NO in different biological processes.

Synthesis Methods

The synthesis of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the reaction of 2,5-dimethylpyrrole with sulfur monochloride in the presence of piperidine. The resulting product is then reacted with sodium methoxide to obtain the final compound. This synthetic route has been optimized to obtain high yields of the product with high purity and is widely used in research laboratories.

Scientific Research Applications

2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been extensively used in scientific research due to its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. This compound has been found to be a potent and selective inhibitor of NOS, making it a valuable tool in the study of NO-mediated biological processes.

properties

CAS RN

174198-19-7

Product Name

2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride

Molecular Formula

C22H40Cl2N2OS

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-2,9-di(piperidin-1-yl)-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride

InChI

InChI=1S/C22H38N2OS.2ClH/c25-26-21-13-14-22(26)20(24-17-9-4-10-18-24)12-6-2-1-5-11-19(21)23-15-7-3-8-16-23;;/h1-2,19-22H,3-18H2;2*1H/b2-1-;;

InChI Key

HYIWTGIFVLSJCT-UAIGNFCESA-N

Isomeric SMILES

C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl

SMILES

C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl

Canonical SMILES

C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl

synonyms

2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride

Origin of Product

United States

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